Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of diethyl groups, triisopropyl groups, and dimethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-yl position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Triisopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature, and aqueous conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Substitution: Halides or electrophiles, in the presence of a base like triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the compound influence the reactivity and selectivity of the catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
- tert-Butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Chloro(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of diethyl, triisopropyl, and dimethoxy groups, which provide distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications compared to similar compounds .
Properties
Molecular Formula |
C27H41O2P |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-diethylphosphane |
InChI |
InChI=1S/C27H41O2P/c1-11-30(12-2)27-24(29-10)14-13-23(28-9)26(27)25-21(18(5)6)15-20(17(3)4)16-22(25)19(7)8/h13-19H,11-12H2,1-10H3 |
InChI Key |
CRPRJTOGFAROJV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC |
Origin of Product |
United States |
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